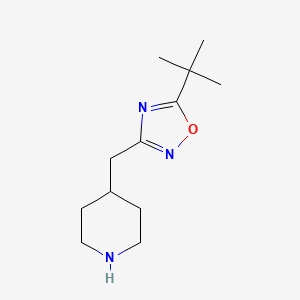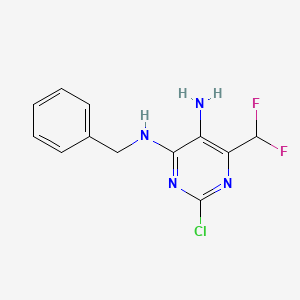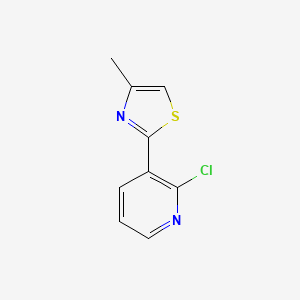
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung verfügt über eine einzigartige Struktur, die eine Fluorphenoxygruppe, einen Oxadiazolring und eine Anilin-Einheit umfasst. Seine besonderen chemischen Eigenschaften machen es zu einem wertvollen Gegenstand für Studien in Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Weg beinhaltet die Reaktion von 3-Fluorphenol mit Chlormethylmethylether unter Bildung von 3-Fluorphenoxymethylchlorid. Diese Zwischenverbindung wird dann mit Hydrazinhydrat umgesetzt, um 3-Fluorphenoxymethylhydrazin zu erzeugen. Der nächste Schritt beinhaltet die Cyclisierung dieser Zwischenverbindung mit Schwefelkohlenstoff unter Bildung des Oxadiazolrings. Schließlich wird die Oxadiazol-Zwischenverbindung unter geeigneten Bedingungen mit Anilin gekoppelt, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Anilin-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Säuren und Basen können Substitutionsreaktionen erleichtern.
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung untersucht derzeit sein Potenzial als Therapeutikum für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Fluorphenoxygruppe und der Oxadiazolring spielen eine entscheidende Rolle bei seiner biologischen Aktivität. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and oxadiazole ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Fluorphenoxy)-5-(trifluormethyl)anilin
- 3-[(3-fluorphenoxy)methyl]anilinhydrochlorid
- 2-Fluor-6-(3-fluorphenoxy)anilin
Einzigartigkeit
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)anilin zeichnet sich durch seine einzigartige Kombination aus einer Fluorphenoxygruppe, einem Oxadiazolring und einer Anilin-Einheit aus. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C15H12FN3O2 |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
2-[5-[(3-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-10-4-3-5-11(8-10)20-9-14-18-19-15(21-14)12-6-1-2-7-13(12)17/h1-8H,9,17H2 |
InChI-Schlüssel |
QLTFNPCRDMBDCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)





![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)

